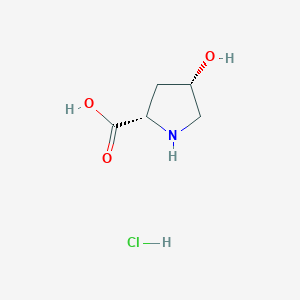

cis-4-Hydroxy-L-proline hydrochloride

Description

Properties

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFFQAGTXBSTI-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633586 | |

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441067-49-8 | |

| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cis-4-Hydroxy-L-proline hydrochloride CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-4-Hydroxy-L-proline hydrochloride, a synthetic amino acid analog with significant potential in biomedical research and drug development. This document details its chemical identity, physicochemical properties, and core biological activities, with a focus on its mechanisms of action as an inhibitor of collagen synthesis and an inducer of apoptosis in cancer cells. Detailed experimental protocols and quantitative data from preclinical studies are presented to support its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of cis-4-Hydroxy-L-proline, a non-proteinogenic amino acid.

Chemical Structure:

-

Systematic Name: (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

The non-hydrochloride form, cis-4-Hydroxy-L-proline, has a CAS number of 618-27-9 and a molecular weight of 131.13 g/mol .[3][4]

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of cis-4-Hydroxy-L-proline

| Property | Value | Source |

| Physical Description | White to off-white powder | [3] |

| Water Solubility | 492 g/L | [5] |

| logP | -3.3 | [5] |

| pKa (Strongest Acidic) | 1.64 | [5] |

| pKa (Strongest Basic) | 10.62 | [5] |

| Polar Surface Area | 69.56 Ų | [5] |

Core Biological Activities and Mechanisms of Action

This compound exhibits two primary biological activities that are of significant interest in research and drug development: inhibition of collagen synthesis and induction of apoptosis in cancer cells.

Inhibition of Collagen Synthesis

cis-4-Hydroxy-L-proline acts as an antagonist of proline, a critical component of collagen.[6] It competitively inhibits prolyl-4-hydroxylase, an enzyme essential for the post-translational modification of proline to 4-hydroxyproline (B1632879) in procollagen (B1174764) chains.[7][8] This hydroxylation is crucial for the formation of a stable triple-helix structure of collagen.[8] By inhibiting this step, cis-4-Hydroxy-L-proline disrupts the proper folding and secretion of collagen, leading to its degradation.

Anticancer Activity: Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

In the context of oncology, particularly in pancreatic cancer, cis-4-Hydroxy-L-proline has been shown to induce cell death through the activation of the unfolded protein response (UPR) and subsequent endoplasmic reticulum (ER) stress.[9][10][11] The accumulation of misfolded proteins, resulting from the inhibition of proper collagen synthesis and other proline-containing proteins, triggers the UPR. Prolonged ER stress ultimately leads to apoptosis.[12][13] Interestingly, this apoptotic pathway appears to be caspase-independent in some cancer cell lines.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of cis-4-Hydroxy-L-proline.

Table 2: In Vitro Efficacy of cis-4-Hydroxy-L-proline on Cancer Cells

| Cell Line | Cancer Type | Endpoint | Concentration | Effect | Source |

| Panc02 | Pancreatic | Cell Proliferation | Varies | Dose-dependent inhibition | [14] |

| DSL6A | Pancreatic | Cell Proliferation | Varies | Dose-dependent inhibition | [14] |

Table 3: In Vivo Efficacy of cis-4-Hydroxy-L-proline in a Pancreatic Cancer Mouse Model

| Animal Model | Treatment | Dosage | Outcome | Source |

| Subcutaneous Panc02 model | Daily intraperitoneal injections | 300, 400, and 500 mg/kg | Delayed tumor growth, decreased tumor cell proliferation |

Experimental Protocols

In Vitro Assessment of Collagen Synthesis Inhibition

This protocol provides a general framework for assessing the inhibition of collagen synthesis in a cell culture system.

-

Cell Culture: Plate fibroblasts or other collagen-producing cells in appropriate culture medium and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. A vehicle control (medium without the compound) should be included.

-

Metabolic Labeling: After a desired incubation period (e.g., 24-48 hours), add a radiolabeled amino acid precursor for collagen, such as [³H]-proline, to the culture medium.

-

Protein Extraction: After further incubation, harvest the cell layer and the culture medium separately. Precipitate the proteins using a suitable method (e.g., trichloroacetic acid precipitation).

-

Collagenase Digestion: Resuspend the protein pellets and treat one aliquot with purified bacterial collagenase and another with a buffer control.

-

Quantification: Measure the radioactivity in the collagenase-digestible and non-digestible fractions using liquid scintillation counting. The difference in radioactivity between the collagenase-treated and control samples represents the amount of newly synthesized collagen.

-

Data Analysis: Express the results as a percentage of collagen synthesis relative to the total protein synthesis and compare the treated groups to the vehicle control.

In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound in a subcutaneous pancreatic cancer mouse model.[15][16][17]

Conclusion

This compound is a valuable research tool and a potential therapeutic agent with well-defined mechanisms of action. Its ability to inhibit collagen synthesis makes it a candidate for studying and potentially treating fibrotic diseases. Furthermore, its pro-apoptotic effects on cancer cells, particularly through the induction of ER stress, highlight its potential in oncology drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:441067-49-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-4-Hydroxy-L-proline | 618-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Showing Compound cis 4-Hydroxyproline (FDB030011) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of prolyl 4-hydroxylase by hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increasing Stress to Induce Apoptosis in Pancreatic Cancer via the Unfolded Protein Response (UPR) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increasing Stress to Induce Apoptosis in Pancreatic Cancer via the Unfolded Protein Response (UPR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Altered Responses to Endoplasmic Reticulum Stress In Pancreatic Cance" by Jennifer H. Choe [digitalcommons.library.tmc.edu]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. imrpress.com [imrpress.com]

- 14. cis-4-Hydroxy-L-proline | 618-27-9 [chemicalbook.com]

- 15. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery [mdpi.com]

Navigating the Physicochemical Landscape of cis-4-Hydroxy-L-proline Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Hydroxy-L-proline hydrochloride is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its physicochemical properties, particularly solubility and stability, are paramount to its effective use in drug development, from formulation to ensuring therapeutic efficacy and shelf-life. This technical guide provides a comprehensive overview of the solubility and stability of this compound, consolidating available data and outlining detailed experimental protocols for its assessment. While specific quantitative data for the hydrochloride salt is limited in publicly available literature, this guide leverages data from closely related analogs and established scientific principles to provide a robust framework for its characterization.

Introduction

The pyrrolidine (B122466) ring of proline and its hydroxylated derivatives is a recurring motif in a multitude of biologically active molecules. cis-4-Hydroxy-L-proline, in its hydrochloride salt form for enhanced handling and solubility, offers a unique stereochemistry that is exploited in the design of novel therapeutics. Understanding its behavior in various solvent systems and under different environmental stressors is a prerequisite for its successful application in pharmaceutical development. This guide aims to provide a centralized resource on the solubility and stability of this compound, complete with actionable experimental protocols and data presentation frameworks.

Solubility Profile

The hydrochloride salt of cis-4-Hydroxy-L-proline is anticipated to exhibit high aqueous solubility due to the presence of multiple polar functional groups—the carboxylic acid, the secondary amine (as an ammonium (B1175870) chloride salt), and the hydroxyl group—which can readily participate in hydrogen bonding.

Qualitative Solubility

Based on available information for the parent compound and related structures, a general qualitative solubility profile can be summarized.

| Solvent Class | Expected Solubility | Rationale |

| Aqueous Buffers | Highly Soluble | The ionic nature of the hydrochloride salt and the multiple hydrophilic groups favor dissolution in polar protic solvents like water. |

| Polar Protic Solvents | Soluble | Solvents like methanol (B129727) and ethanol (B145695) are expected to be effective at solvating the molecule, though solubility may be less than in water. |

| Polar Aprotic Solvents | Sparingly Soluble to Insoluble | Solvents such as DMSO and DMF may offer some solubility, but the lack of proton-donating capability limits their interaction with the anionic chloride. |

| Non-polar Solvents | Insoluble | The high polarity of the molecule precludes significant solubility in non-polar organic solvents like hexane (B92381) and toluene. |

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound is not extensively documented, data from analogous compounds provide valuable insights. For instance, trans-4-hydroxy-L-proline has a reported aqueous solubility of 361 mg/mL at 25°C. The cis isomer is expected to have comparable, if not slightly different, solubility. A Certificate of Analysis for this compound indicates a solution of 1.01g in 100mL of methanol was prepared for optical rotation analysis, suggesting a solubility of at least 10.1 mg/mL in this solvent.

Table 1: Summary of Available Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility |

| trans-4-Hydroxy-L-proline | Water | 25 | 361 mg/mL |

| This compound | Methanol | 20 | ≥ 10.1 mg/mL |

| L-Hydroxyproline (isomer unspecified) | Water | Not Specified | 50 mg/mL |

| cis-4-Hydroxyproline (predicted) | Water | Not Specified | 492 g/L |

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and light. The primary degradation pathways to consider are hydrolysis and epimerization.

pH-Dependent Stability and Epimerization

The pyrrolidine ring is generally stable; however, the stereochemistry at the C4 position bearing the hydroxyl group can be susceptible to epimerization under certain conditions. Studies on related hydroxyproline (B1673980) isomers have shown that both acidic and alkaline hydrolysis can induce epimerization from the trans to the cis isomer. This suggests that the reverse process, from cis to trans, is also possible, and the equilibrium between the two isomers will be pH and temperature-dependent.

A key stability concern is the potential for racemization or epimerization, which would be critical for applications where stereochemistry is key to biological activity.

Thermal and Photostability

General handling and storage recommendations provide an indication of the compound's stability.

Table 2: Recommended Storage Conditions and General Stability

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 3 years |

| Solid Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Note: The specific solvent for the solution stability was not specified in the source material.

Formal thermal and photostability studies are required to quantify degradation under stressed conditions, as outlined in the experimental protocols section.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination

This protocol is based on the widely accepted shake-flask method.

cis-4-Hydroxy-L-proline hydrochloride molecular weight and formula

For Immediate Release

This technical data sheet provides the molecular formula and molecular weight for cis-4-Hydroxy-L-proline hydrochloride, a compound relevant to researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental molecular properties of this compound have been determined as follows. This data is essential for a variety of experimental and developmental applications, including stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₃[1][2][3] |

| Molecular Weight | 167.59 g/mol [1][2][3] |

This information is foundational for any research or development activities involving this compound. The requested sections on detailed experimental protocols and signaling pathways are not applicable to the determination of these fundamental chemical properties.

References

The Biological Role of cis-4-Hydroxy-L-proline as a Proline Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique proteinogenic amino acid with a secondary amine, imparts significant conformational constraints on the polypeptide backbone, playing a pivotal role in protein folding and stability.[1] Proline analogs, molecules that mimic the structure of proline, are invaluable tools in chemical biology and drug development for probing protein structure and function. Among these, cis-4-Hydroxy-L-proline (cis-Hyp), a stereoisomer of the naturally occurring trans-4-hydroxy-L-proline found in collagen, has emerged as a potent modulator of biological processes, primarily through its effects on collagen synthesis.[2][3] This technical guide provides a comprehensive overview of the biological role of cis-Hyp, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and applications in research and drug development.

Mechanism of Action: Disruption of Collagen Triple Helix Formation

The primary mechanism by which cis-4-Hydroxy-L-proline exerts its biological effects is through its incorporation into procollagen (B1174764) chains in place of proline. This substitution prevents the proper folding of procollagen into a stable, triple-helical conformation.[1][4] The hydroxylation of proline residues to trans-4-hydroxyproline by prolyl 4-hydroxylase is a critical post-translational modification that stabilizes the collagen triple helix.[5] When cis-Hyp is incorporated, the resulting collagen chains are unable to form this stable structure at physiological temperatures.[4] Consequently, the non-helical procollagen is retained within the endoplasmic reticulum and subsequently targeted for intracellular degradation.[4] This leads to a reduction in the secretion of functional collagen, thereby inhibiting the deposition of collagen in the extracellular matrix.[4][6]

Quantitative Data on Biological Effects

The inhibitory effects of cis-4-Hydroxy-L-proline have been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: Inhibition of Cell Growth by cis-4-Hydroxy-L-proline

| Cell Line | Oncogene | 50% Inhibitory Dose (ID50) in Monolayer Culture (µg/mL) | Reference |

| NIH-3T3 | None (Normal) | 120 | [7] |

| NIH-3T3 | Ki-ras | 20-55 | [7] |

| NIH-3T3 | mos | 20-55 | [7] |

| NIH-3T3 | src | 20-55 | [7] |

| NIH-3T3 | fms | 20-55 | [7] |

| NIH-3T3 | fes | 20-55 | [7] |

| NIH-3T3 | met | 20-55 | [7] |

| NIH-3T3 | trk | 20-55 | [7] |

| NIH-3T3 | SV40 | 20-55 | [7] |

| NIH-3T3 | N-methylnitrosourea | 20-55 | [7] |

| K-NRK | Ki-ras | Not specified, but comparable to other transformed lines | [7] |

Table 2: Effects of cis-4-Hydroxy-L-proline on Collagen Synthesis and Cellular Processes

| Cell Type/Model | Concentration (µg/mL) | Duration | Effect | Reference |

| Chick Tendon Fibroblasts | 200 | 6 hours | Reduced collagen synthesis from 25% to 7% of total protein synthesis. Increased degradation of newly synthesized collagen. | [6] |

| Rat Schwann Cells & Dorsal Root Ganglion Neurons | 100-200 | 1 week | Inhibited accumulation of collagenous and noncollagenous proteins in the culture medium. | [6] |

| Rat Hepatocytes | 3200-32000 | 24 hours | Significantly reduced the production of albumin and urea. | [6] |

| Androgen-induced prostate growth model (guinea pigs) | 200 mg/kg (s.c.) | 10 days | Significantly reduced the wet weight of the prostate. | [6] |

| Bleomycin-induced pulmonary fibrosis model (hamsters) | 200 mg/kg (s.c.) | 30 days | Partially prevented the accumulation of collagen in the lungs. | [6] |

| Rat hypoxic pulmonary hypertension model | 0.8 mg (continuous s.c.) | 7 days | Prevented and reversed chronic hypoxic pulmonary hypertension (as a polymeric prodrug). | [6] |

Experimental Protocols

Protocol 1: Incorporation of cis-4-Hydroxy-L-proline into Proteins in Cell Culture

This protocol describes the general procedure for introducing cis-Hyp into cultured cells to study its effects on protein synthesis and function.

Materials:

-

Cell line of interest (e.g., human dermal fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Proline-free cell culture medium

-

cis-4-Hydroxy-L-proline (sterile solution)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in culture flasks or plates at a density that allows for logarithmic growth during the experiment.

-

Proline Depletion (Optional but Recommended): Once cells have adhered and reached the desired confluency (typically 50-70%), aspirate the complete medium, wash the cells twice with sterile PBS, and replace the medium with proline-free medium. Incubate for 1-2 hours to deplete intracellular proline pools.

-

Treatment with cis-Hyp: Prepare a working solution of cis-Hyp in proline-free medium at the desired final concentration (e.g., 100-200 µg/mL). Remove the proline-free medium and add the cis-Hyp-containing medium to the cells.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, or 48 hours).

-

Harvesting: After incubation, harvest the cells and/or culture medium for downstream analysis (e.g., protein extraction, collagen quantification, immunofluorescence).

Protocol 2: Assessment of Collagen Triple Helix Stability by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of proteins, including the triple-helical conformation of collagen.

Materials:

-

Purified collagen or collagen-like peptides (with and without cis-Hyp incorporation)

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4)

-

Circular dichroism spectropolarimeter

-

Quartz cuvette (e.g., 0.1 cm path length)

-

Temperature control unit for the spectropolarimeter

Procedure:

-

Sample Preparation: Dissolve the purified collagen sample in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.

-

Instrument Setup: Turn on the spectropolarimeter and the temperature control unit, allowing them to warm up and stabilize.

-

Baseline Correction: Record a baseline spectrum of the buffer alone in the cuvette over the desired wavelength range (e.g., 190-260 nm).

-

Sample Measurement: Replace the buffer with the collagen sample and record the CD spectrum under the same conditions.

-

Thermal Denaturation: To determine the melting temperature (Tm), which is a measure of triple helix stability, perform a thermal melt experiment. Monitor the CD signal at a wavelength characteristic of the triple helix (around 220 nm) while increasing the temperature at a controlled rate (e.g., 1°C/minute).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum. The presence of a positive peak around 220 nm is characteristic of the collagen triple helix. A decrease in this signal during the thermal melt indicates denaturation. The Tm is the temperature at which 50% of the collagen is denatured. A lower Tm for cis-Hyp-containing collagen indicates reduced stability.

Protocol 3: Quantification of Collagen Synthesis using a Hydroxyproline Assay

This assay measures the total amount of collagen in a sample by quantifying its unique amino acid, hydroxyproline.

Materials:

-

Cell lysates or tissue homogenates

-

Concentrated hydrochloric acid (HCl)

-

Hydroxyproline standards

-

Chloramine-T solution

-

Perchloric acid

-

p-Dimethylaminobenzaldehyde (DMAB) solution

-

Heating block or oven

-

Spectrophotometer

Procedure:

-

Sample Hydrolysis: Add a known amount of sample to a pressure-tight vial. Add an equal volume of concentrated HCl (e.g., 6 M). Seal the vial and hydrolyze at 110-120°C for 18-24 hours to break down the protein into its constituent amino acids.

-

Neutralization: After cooling, neutralize the hydrolyzed samples by adding a strong base (e.g., NaOH) until the pH is between 6 and 8.

-

Standard Curve Preparation: Prepare a series of hydroxyproline standards of known concentrations.

-

Oxidation: Add Chloramine-T solution to each standard and sample, and incubate at room temperature for 20-25 minutes. This oxidizes the hydroxyproline.

-

Stopping the Reaction: Add perchloric acid to stop the oxidation reaction.

-

Color Development: Add DMAB solution and incubate at 60-65°C for 15-20 minutes. A chromophore will develop.

-

Measurement: Cool the samples to room temperature and measure the absorbance at a specific wavelength (typically around 550-570 nm) using a spectrophotometer.

-

Calculation: Determine the amount of hydroxyproline in the samples by comparing their absorbance to the standard curve. The collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the weight of collagen.

Applications in Research and Drug Development

The ability of cis-4-Hydroxy-L-proline to inhibit collagen deposition makes it a valuable tool for studying the role of the extracellular matrix in various physiological and pathological processes. Furthermore, it holds therapeutic potential for diseases characterized by excessive collagen accumulation.

-

Fibrotic Diseases: In conditions such as pulmonary fibrosis, liver cirrhosis, and scleroderma, the overproduction of collagen leads to tissue scarring and organ dysfunction. By inhibiting collagen synthesis, cis-Hyp and its derivatives could potentially halt or reverse the progression of fibrosis.[6]

-

Cancer: The tumor microenvironment, rich in collagen, can promote tumor growth, invasion, and metastasis. Targeting collagen production with cis-Hyp may disrupt the supportive tumor stroma and inhibit cancer progression.[6] Transformed cells have been shown to be more sensitive to the growth-inhibitory effects of cis-Hyp than their normal counterparts.[7]

-

Wound Healing: While excessive collagen deposition is detrimental, controlled collagen synthesis is essential for proper wound healing. Cis-Hyp can be used in research to study the dynamics of collagen turnover during tissue repair.

The downstream effects of reduced collagen deposition can impact various signaling pathways involved in cell adhesion, proliferation, and migration. For instance, altered interactions with integrins and other cell surface receptors can modulate intracellular signaling cascades.

Conclusion

cis-4-Hydroxy-L-proline serves as a powerful chemical tool and a potential therapeutic agent due to its specific inhibitory effect on collagen synthesis. By being incorporated into procollagen chains and preventing the formation of a stable triple helix, it effectively reduces the deposition of collagen in the extracellular matrix. This mechanism has been leveraged to study the role of collagen in various biological contexts and to explore its potential in treating fibrotic diseases and cancer. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to utilize cis-4-Hydroxy-L-proline in their work. Further research into the development of more potent and specific derivatives of cis-Hyp may lead to novel therapeutic strategies for a range of debilitating diseases.

References

- 1. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bif.wisc.edu [bif.wisc.edu]

- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Destabilizing Effect of cis-4-Hydroxy-L-proline Hydrochloride on Collagen Triple Helix Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, owes its structural integrity to its unique triple helical structure. The stability of this helix is heavily reliant on the post-translational hydroxylation of proline residues to trans-4-hydroxyproline. This in-depth technical guide explores the effects of a proline analog, cis-4-Hydroxy-L-proline hydrochloride, on the formation and stability of the collagen triple helix. By being incorporated into the procollagen (B1174764) polypeptide chains in place of proline, cis-4-Hydroxy-L-proline acts as a potent inhibitor of proper collagen folding, leading to the synthesis of non-helical and unstable molecules. This guide provides a comprehensive overview of the mechanism of action, quantitative data on its effects, detailed experimental protocols for analysis, and a visualization of the cellular pathways involved. This information is critical for researchers in fields such as fibrosis, cancer biology, and connective tissue disorders where modulation of collagen synthesis is a key therapeutic strategy.

Introduction

The collagen triple helix is a hallmark of connective tissue strength and integrity. Its formation is a complex process involving the synthesis of procollagen α-chains, extensive post-translational modifications, and the subsequent winding of three chains into a right-handed triple helix. A crucial modification is the hydroxylation of proline residues at the Y-position of the repeating Gly-X-Y amino acid sequence to trans-4-hydroxyproline (Hyp). This hydroxylation, catalyzed by prolyl-4-hydroxylase (P4H), is essential for the thermal stability of the triple helix at physiological temperatures.

Cis-4-Hydroxy-L-proline, a stereoisomer of the naturally occurring trans-4-hydroxyproline, acts as a proline analog. When introduced into cellular systems, it is incorporated into newly synthesized procollagen chains. However, due to its different stereochemistry, it disrupts the formation of the stable triple helix. The resulting non-helical procollagen is recognized by the cell's quality control machinery and targeted for degradation. This guide delves into the specifics of this process, providing the technical details necessary for its study and application in research and drug development.

While most of the literature refers to cis-4-Hydroxy-L-proline, the hydrochloride salt is commonly used in experimental settings for improved solubility and stability in aqueous solutions. For cell culture applications, the hydrochloride form is typically dissolved in water or a buffer and the pH is adjusted to physiological levels (7.2-7.4) before being added to the culture medium.

Mechanism of Action

The primary mechanism by which this compound disrupts collagen triple helix formation is through its incorporation into the procollagen polypeptide chain during protein synthesis. This leads to a cascade of cellular events:

-

Incorporation: As a proline analog, cis-4-Hydroxy-L-proline is recognized by prolyl-tRNA synthetase and incorporated into the growing procollagen α-chains in the endoplasmic reticulum (ER).

-

Disruption of Helix Formation: The cis configuration of the hydroxyl group on the proline ring prevents the proper formation of the polyproline II-type helix, which is a prerequisite for the association of three α-chains into a stable triple helix.

-

Misfolded Protein Response: The accumulation of misfolded, non-helical procollagen in the ER can trigger the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.

-

Intracellular Degradation: The non-helical procollagen is recognized as defective by the ER's quality control system and is subsequently targeted for degradation through the lysosomal pathway. This prevents the secretion of faulty collagen molecules, thereby reducing the deposition of collagen in the extracellular matrix.

Mechanism of Action of cis-4-Hydroxy-L-proline.

Quantitative Data on the Effects of cis-4-Hydroxy-L-proline

The inhibitory effects of cis-4-Hydroxy-L-proline on collagen synthesis and stability have been quantified in various studies. The following tables summarize key findings.

| Cell Type | Treatment | Effect on Collagen Synthesis | Effect on Collagen Degradation | Reference(s) |

| Freshly isolated chick tendon fibroblasts | 200 µg/mL cis-4-hydroxyproline for 6 hours | Reduced from 25% to 7% of total protein synthesis.[1] | Increased from 8% (basal) to 25% of newly synthesized collagen.[1] | [1] |

| Human skin fibroblasts | L-azetidine-2-carboxylic acid (another proline analog) | Inhibition of procollagen production at the post-translational level.[2] | Increased fraction of newly synthesized collagenous peptides in a dialyzable form.[2] | [2] |

| Rat Schwann cells and dorsal root ganglion neurons co-culture | 100-200 µg/mL cis-4-hydroxyproline for 1 week | Inhibited accumulation of secreted collagen in the culture medium.[1][3] | Disrupted collagen triple-helix formation.[3] | [1][3] |

| Peptide Sequence | Condition | Melting Temperature (Tm) | Comments | Reference(s) |

| (Pro-Pro-Gly)10 | - | ~24°C | A baseline collagen-like peptide. | [4] |

| (Pro-Hyp-Gly)10 | - | ~58°C | Demonstrates the stabilizing effect of trans-4-hydroxyproline (Hyp). | [4] |

| (Pro-3Hyp-Gly)10 | - | 21.0°C | 3-hydroxyproline, another proline analog, destabilizes the triple helix compared to proline. | [4] |

| Collagen from fish species with varying body temperatures | Varies | 20.7°C to 43.1°C | Demonstrates the correlation between hydroxyproline (B1673980) content and thermal stability. | [5] |

Experimental Protocols

To study the effects of this compound on collagen triple helix formation, a combination of cell-based and biophysical assays is employed.

Cell Culture and Treatment

Objective: To assess the impact of cis-4-Hydroxy-L-proline on collagen synthesis and secretion in a cellular context.

Materials:

-

Fibroblast cell line (e.g., human dermal fibroblasts, NIH/3T3)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound (sterile solution)

-

L-ascorbic acid (vitamin C), a cofactor for prolyl hydroxylase

-

β-aminopropionitrile (BAPN), an inhibitor of lysyl oxidase to prevent collagen cross-linking

Protocol:

-

Seed fibroblasts in culture plates at a desired density and allow them to adhere and grow to sub-confluency.

-

Prepare the treatment medium containing fresh L-ascorbic acid (final concentration 50 µg/mL) and BAPN (final concentration 50 µg/mL).

-

Add varying concentrations of this compound to the treatment medium. A dose-response curve can be generated using concentrations ranging from 10 to 500 µg/mL.

-

Replace the normal growth medium with the treatment medium and incubate for a desired period (e.g., 24-48 hours).

-

Harvest the cell layer and the culture medium separately for analysis of collagen content and conformation.

Pepsin Digestion Assay

Objective: To determine the proportion of newly synthesized collagen that is in a triple-helical conformation. Triple-helical collagen is resistant to pepsin digestion at low temperatures, whereas non-helical chains are degraded.

Materials:

-

Culture medium and cell lysates from the cell culture experiment

-

Pepsin (from porcine gastric mucosa)

-

Acetic acid

-

Tris-HCl buffer

-

SDS-PAGE reagents

Protocol:

-

To the collected culture medium and cell lysates, add acetic acid to a final concentration of 0.5 M.

-

Add pepsin to a final concentration of 100 µg/mL.

-

Incubate the samples at 4°C for 16-24 hours with gentle agitation.

-

Stop the digestion by raising the pH to >8.0 with Tris-HCl.

-

Analyze the samples by SDS-PAGE to visualize the pepsin-resistant collagen α-chains. A reduction in the intensity of the α-chain bands in the cis-4-Hydroxy-L-proline-treated samples indicates a decrease in triple-helical collagen.

Workflow for the Pepsin Digestion Assay.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the thermal stability of collagen by monitoring the change in its secondary structure as a function of temperature. The triple helix of collagen has a characteristic CD spectrum with a positive peak around 221 nm, which is lost upon denaturation.

Materials:

-

Purified collagen samples (if isolatable)

-

Phosphate buffered saline (PBS)

-

CD spectropolarimeter with a temperature controller

Protocol:

-

Prepare collagen solutions in PBS at a concentration of 0.1-0.2 mg/mL.

-

Record a baseline CD spectrum at a low temperature (e.g., 4°C) from 190 to 260 nm.

-

To determine the melting temperature (Tm), monitor the ellipticity at 221 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 4°C) to a high temperature (e.g., 60°C).

-

The Tm is the temperature at which 50% of the collagen has denatured, corresponding to the midpoint of the sigmoidal melting curve. A lower Tm in the presence of cis-4-Hydroxy-L-proline would indicate decreased thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To obtain thermodynamic data on the denaturation of collagen.

Materials:

-

Hydrated or dehydrated collagen samples

-

Differential Scanning Calorimeter

Protocol:

-

Accurately weigh the collagen sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 5-10°C/minute) over a defined temperature range (e.g., 20°C to 150°C for hydrated samples).

-

The denaturation of collagen will be observed as an endothermic peak in the DSC thermogram. The peak temperature of this transition corresponds to the denaturation temperature (Td).

Signaling Pathways and Cellular Fate

The incorporation of cis-4-Hydroxy-L-proline into procollagen triggers a series of events that ultimately lead to its degradation. The following diagram illustrates this pathway.

Cellular Fate of Procollagen with cis-4-Hydroxy-L-proline.

Conclusion

This compound is a valuable tool for studying the consequences of improper collagen triple helix formation. Its ability to be incorporated into procollagen chains and disrupt their folding provides a clear mechanism for inhibiting the deposition of functional collagen. This technical guide has provided a detailed overview of its mechanism of action, quantitative effects, and the experimental protocols required for its investigation. For researchers in drug development, particularly in the context of fibrotic diseases where excessive collagen deposition is a key pathological feature, understanding and utilizing compounds like cis-4-Hydroxy-L-proline can pave the way for novel therapeutic interventions. The provided methodologies and data serve as a robust starting point for further research into the modulation of collagen synthesis and stability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of cis-4-Hydroxy-L-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-Hydroxy-L-proline (B556122), a stereoisomer of the more common trans-4-hydroxy-L-proline found in collagen, is a non-proteinogenic amino acid with significant implications in biochemistry and drug development. Its unique stereochemistry governs its biological activity, influencing protein structure, inhibiting collagen synthesis, and exhibiting potential as an anticancer agent. This technical guide provides an in-depth exploration of the stereochemistry of cis-4-Hydroxy-L-proline, including its structural features, synthesis, and biological significance. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction

Cis-4-Hydroxy-L-proline, also known as (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, is a hydroxylated derivative of the amino acid L-proline.[1] Unlike its diastereomer, trans-4-hydroxy-L-proline, which is a major component of collagen and plays a crucial role in its stability, cis-4-Hydroxy-L-proline is not incorporated into proteins and acts as an antagonist of collagen synthesis.[2][3] This property, along with its potential to influence other biological pathways, has made it a subject of interest for researchers in various fields, including medicine and biotechnology. Understanding the precise three-dimensional arrangement of its atoms is paramount to elucidating its mechanism of action and harnessing its therapeutic potential.

Stereochemistry and Conformational Analysis

The stereochemistry of cis-4-Hydroxy-L-proline is defined by the spatial arrangement of the hydroxyl group and the carboxylic acid group on the pyrrolidine (B122466) ring. In the "cis" configuration, both the hydroxyl group at the C4 position and the carboxylic acid group at the C2 position are on the same side of the ring. The "L" designation refers to the S-configuration at the alpha-carbon (C2).

The pyrrolidine ring of proline and its derivatives is not planar and exists in two major puckered conformations: Cγ-exo and Cγ-endo. The substituents on the ring significantly influence the preferred pucker. The conformational preferences of cis-4-Hydroxy-L-proline are a key determinant of its biological activity.

Quantitative Stereochemical Data

The following tables summarize key quantitative data related to the stereochemistry of cis-4-Hydroxy-L-proline and its derivatives.

| Compound | Specific Rotation [α]D | Conditions | Reference |

| cis-4-Hydroxy-L-proline | -58.1° | c = 5.2 in H2O | [4] |

| Fmoc-cis-L-4-hydroxyproline | -35 ± 5° | c = 1 in DMF | [5] |

Table 1: Optical Rotation of cis-4-Hydroxy-L-proline and its Derivative.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Hα (C2-H) | 4.67 | m |

| Hβ (C3-H) | 2.43 | m |

| Hβ' (C3-H) | 2.26 | m |

| Hγ (C4-H) | 4.68 | m |

| Hδ (C5-H) | 3.57 | dd |

| Hδ' (C5-H) | 3.42 | dd |

Table 2: Predicted ¹H NMR Spectral Data for cis-4-Hydroxy-L-proline in D₂O. Note: This data is based on computational predictions and may vary from experimental values.[6]

Synthesis of cis-4-Hydroxy-L-proline

The synthesis of cis-4-Hydroxy-L-proline can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the stereoselective conversion of the more readily available trans-4-hydroxy-L-proline. Enzymatic synthesis offers a more direct and environmentally friendly approach.

Chemical Synthesis from trans-4-Hydroxy-L-proline

A common chemical synthesis strategy involves the inversion of the stereochemistry at the C4 position of a protected trans-4-hydroxy-L-proline derivative.[7]

Experimental Protocol:

-

Protection of trans-4-Hydroxy-L-proline: The amino and carboxyl groups of trans-4-hydroxy-L-proline are protected to prevent side reactions. For example, the amino group can be protected with a benzyloxycarbonyl (Cbz) group and the carboxyl group as a methyl ester.

-

Activation of the Hydroxyl Group: The hydroxyl group of the protected trans-4-hydroxy-L-proline is activated by converting it into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution with Inversion of Stereochemistry: The activated hydroxyl group is displaced by a nucleophile in an SN2 reaction, which proceeds with inversion of configuration at the C4 center. A common nucleophile for this purpose is the acetate (B1210297) ion.

-

Deprotection: The protecting groups and the newly introduced ester are removed by hydrolysis to yield cis-4-Hydroxy-L-proline.

Enzymatic Synthesis from L-proline

A more direct route to cis-4-Hydroxy-L-proline involves the stereospecific hydroxylation of L-proline using a proline hydroxylase enzyme.[8][9]

Experimental Protocol:

-

Enzyme Preparation: A recombinant L-proline cis-4-hydroxylase is expressed in a suitable host organism, such as E. coli.

-

Biotransformation: The whole cells containing the overexpressed enzyme are incubated with L-proline in a buffered reaction medium containing necessary co-factors such as Fe(II), α-ketoglutarate, and a reducing agent like ascorbate.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of L-proline to cis-4-Hydroxy-L-proline.

-

Purification: The product is purified from the reaction mixture using methods like ion-exchange chromatography.

Biological Significance and Applications

The unique stereochemistry of cis-4-Hydroxy-L-proline is the basis for its distinct biological activities, which are of significant interest in drug development.

Inhibition of Collagen Synthesis

Cis-4-Hydroxy-L-proline acts as an inhibitor of collagen synthesis.[2][10] When incorporated into procollagen (B1174764) chains in place of proline, its different stereochemistry disrupts the formation of the stable triple helix, leading to the accumulation of non-functional, under-hydroxylated collagen which is subsequently degraded.[10]

Caption: Inhibition of Collagen Synthesis by cis-4-Hydroxy-L-proline.

Anticancer Activity and the HIF-1α Pathway

Cis-4-Hydroxy-L-proline has demonstrated potential as an anticancer agent.[11] One of the proposed mechanisms involves its interaction with the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. HIF-1α is a transcription factor that plays a crucial role in tumor growth and angiogenesis. Its stability is regulated by prolyl hydroxylases. By potentially interfering with prolyl hydroxylation, cis-4-Hydroxy-L-proline may affect the stability of HIF-1α and thereby inhibit tumor progression.[12]

Caption: Potential Role of cis-4-Hydroxy-L-proline in the HIF-1α Pathway.

Analytical Methods for Stereochemical Characterization

The stereochemical purity of cis-4-Hydroxy-L-proline is crucial for its biological activity and is typically assessed using chromatographic techniques.

HPLC Method for Separation of Hydroxyproline (B1673980) Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the stereoisomers of hydroxyproline.[6] This often requires derivatization of the amino acids with a chiral reagent to form diastereomers that can be separated on a reversed-phase column.

Experimental Workflow:

Caption: Experimental Workflow for HPLC Analysis of Hydroxyproline Isomers.

Conclusion

The stereochemistry of cis-4-Hydroxy-L-proline is a critical determinant of its unique biological properties, distinguishing it from its more common diastereomer, trans-4-hydroxy-L-proline. Its ability to inhibit collagen synthesis and its potential involvement in pathways such as HIF-1α regulation make it a valuable tool for biochemical research and a promising lead compound in drug development. The synthetic and analytical methods detailed in this guide provide a foundation for further investigation into the therapeutic applications of this intriguing molecule. A thorough understanding of its stereochemical characteristics will continue to be essential for unlocking its full potential.

References

- 1. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. hmdb.ca [hmdb.ca]

- 5. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]

- 6. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cis-4-Hydroxy-L-proline collagensynthesisinhibitor 618-27-9 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Natural Occurrence of cis-4-Hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-hydroxy-L-proline (B556122), a stereoisomer of the more common proteinogenic amino acid trans-4-hydroxy-L-proline, has garnered increasing interest in the scientific community. Unlike its trans counterpart, a key component of collagen, cis-4-hydroxy-L-proline is not typically incorporated into mammalian proteins. Its presence in nature is limited to specific plants, fungi, and bacteria, where it plays diverse roles. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and relevant experimental protocols associated with cis-4-hydroxy-L-proline.

Discovery and Natural Occurrence

The discovery of cis-4-hydroxy-L-proline is intrinsically linked to the study of natural products. It was identified as a component of toxic peptides, specifically phalloidin, found in Amanita mushrooms[1]. However, its most significant natural reservoir is the sandal tree (Santalum album L.), where it can accumulate to substantial levels in various tissues.

Quantitative Data on Natural Occurrence

The concentration of cis-4-hydroxy-L-proline varies significantly across different natural sources. The following table summarizes the available quantitative data.

| Organism | Tissue/Component | Concentration | Reference |

| Santalum album L. (Sandalwood) | Leaves, Flowers, Seeds | Up to 10% of dry weight | [2] |

| Amanita species (e.g., Amanita phalloides) | Toxic peptides (e.g., phalloidin) | Component of the peptide structure | [1][3] |

| Festuca ovina, Festuca pratensis | Not specified | Presence reported, but not quantified |

Experimental Protocols

The isolation, identification, and quantification of cis-4-hydroxy-L-proline from natural sources require specific and sensitive analytical techniques. Below are detailed methodologies for these procedures.

Protocol 1: Extraction of Free Amino Acids from Santalum album Leaves

This protocol is a synthesized procedure based on established methods for amino acid extraction from plant tissues.

1. Sample Preparation:

-

Harvest fresh, healthy leaves of Santalum album.

-

Immediately freeze the leaves in liquid nitrogen to quench metabolic activity.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

2. Extraction:

-

Weigh approximately 100 mg of the powdered leaf tissue into a microcentrifuge tube.

-

Add 1 mL of 80% (v/v) methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube on ice for 20 minutes to allow for complete extraction.

-

Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube. This supernatant contains the free amino acids.

3. Deproteinization:

-

To remove any soluble proteins, add an equal volume of chloroform (B151607) to the supernatant.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the upper aqueous phase, which contains the deproteinized free amino acids.

4. Sample Derivatization (for HPLC analysis):

-

The extracted amino acids are often derivatized to enhance their detection by HPLC. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).

-

Mix 200 µL of the amino acid extract with 200 µL of a solution of FMOC-Cl in acetonitrile (B52724). The concentration of FMOC-Cl should be approximately three times the expected total amino acid concentration[4].

-

Allow the reaction to proceed for the time specified by the derivatization kit manufacturer, typically in a borate (B1201080) buffer at a controlled pH.

Protocol 2: Quantification by Two-Dimensional Liquid Chromatography-Tandem Mass Spectrometry (2D LC-MS/MS)

This advanced technique provides high selectivity and sensitivity for the analysis of chiral amino acids.

1. First Dimension: Reversed-Phase Chromatography:

-

Column: A reversed-phase column (e.g., C18) is used for the initial separation.

-

Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like formic acid is typically employed.

-

Procedure: The derivatized amino acid mixture is injected onto the column. The separation is based on the hydrophobicity of the derivatized amino acids. The fraction containing the hydroxyproline (B1673980) isomers is collected.

2. Second Dimension: Chiral Chromatography:

-

Column: A chiral stationary phase (e.g., a Pirkle-type column) is used to separate the enantiomers.

-

Mobile Phase: The mobile phase composition is optimized for chiral separation and is often different from the first dimension.

-

Procedure: The collected fraction from the first dimension is injected onto the chiral column. This separates cis-4-hydroxy-L-proline from its other stereoisomers.

3. Detection by Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Monitoring: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the specific precursor ion (the derivatized cis-4-hydroxy-L-proline) and a characteristic product ion formed upon fragmentation.

-

Quantification: A calibration curve is generated using certified standards of cis-4-hydroxy-L-proline to determine the concentration in the sample.

Signaling and Metabolic Pathways

Biosynthesis of cis-4-Hydroxy-L-proline in Santalum album

The biosynthesis of cis-4-hydroxy-L-proline in the sandal tree is believed to occur through the hydroxylation of L-proline. Evidence suggests that this hydroxylation may happen while the proline is in a peptidyl form, possibly bound to glutamic acid or aspartic acid[1][5].

Bacterial Degradation of Hydroxyproline Isomers

Certain bacteria can utilize hydroxyproline isomers as a carbon and nitrogen source. The degradation pathway often involves the conversion between different stereoisomers.

Conclusion

Cis-4-hydroxy-L-proline remains a fascinating and relatively understudied natural amino acid. Its restricted natural distribution and unique biochemical properties, such as its role as a collagen synthesis inhibitor, make it a compound of significant interest for researchers in various fields, including drug discovery and plant biochemistry. The methodologies outlined in this guide provide a solid foundation for the further exploration of this intriguing molecule.

References

- 1. Amino acids in sandal (Santalum album L) with special reference to cis-4-hydroxy-l-proline and sym. homospermidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

Navigating the Safety Profile of cis-4-Hydroxy-L-proline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for cis-4-Hydroxy-L-proline hydrochloride. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and drug development. While specific quantitative toxicological data for the hydrochloride salt is limited, this guide synthesizes available information for both the hydrochloride form and its parent compound, cis-4-Hydroxy-L-proline, to offer a robust safety profile.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of cis-4-Hydroxy-L-proline and its hydrochloride salt.

| Property | cis-4-Hydroxy-L-proline | This compound |

| Molecular Formula | C₅H₉NO₃ | C₅H₁₀ClNO₃ |

| Molecular Weight | 131.13 g/mol | 167.59 g/mol |

| Appearance | White to beige powder | Data not available |

| Melting Point | 257 °C (decomposes) | Data not available |

| Solubility | Soluble in water | Data not available |

| Stability | Stable under normal temperatures and pressures. | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Some sources also indicate that the parent compound, cis-4-Hydroxy-L-proline, is harmful if swallowed, in contact with skin, or if inhaled.

Toxicological Information

| Study Type | Species | Route of Administration | Dosage | Observed Effects |

| Sub-chronic Toxicity | Rat | Oral | 285-903 mg/kg (for 28 days) | Signs of liver damage, including elevated alanine (B10760859) aminotransferase (ALAT) and aspartate aminotransferase (ASAT).[1] |

It is crucial for researchers to handle this compound with the assumption of toxicity and take all necessary precautions.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound were not found, standard methodologies for evaluating chemical hazards are well-established. Researchers planning to conduct toxicological studies should refer to OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing. These guidelines provide detailed protocols for a wide range of toxicological endpoints, including acute toxicity (oral, dermal, inhalation), irritation (skin and eye), and genotoxicity.

Visualized Workflows

To further aid in the safe handling and emergency response for this compound, the following diagrams illustrate key logical workflows.

Caption: Workflow for the safe handling of chemical substances.

Caption: First aid response to chemical exposure.

References

A Technical Guide to the Foundational Research of cis-4-Hydroxy-L-proline in Cellular Processes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-4-Hydroxy-L-proline (B556122) (C4HP) is a stereoisomer of the more common trans-4-hydroxy-L-proline, a key component of collagen. While not abundant in mammals, C4HP serves as a powerful research tool and a molecule of therapeutic interest due to its profound effects on fundamental cellular processes, most notably collagen biosynthesis and extracellular matrix (ECM) formation.[1] This technical guide provides a comprehensive overview of the core research on C4HP, detailing its mechanism of action, impact on cellular functions, and established experimental protocols. Quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Biosynthesis and Metabolism

While trans-4-hydroxy-L-proline is synthesized in mammals via post-translational modification of proline residues within procollagen (B1174764) chains, C4HP is not typically considered a biogenic substance in these organisms.[1] Its presence in nature is primarily documented in certain plants and microbes.[2]

However, enzymatic pathways for its synthesis have been identified. The primary route involves the direct hydroxylation of L-proline by L-proline cis-4-hydroxylase (cis-P4H), a non-heme Fe(2+)/α-ketoglutarate-dependent dioxygenase found in bacteria such as Sinorhizobium meliloti.[3][4] More recently, a mammalian enzyme, (R)-β-hydroxybutyrate dehydrogenase (BDH2), has been shown to catalyze the conversion of 4-oxo-L-proline to cis-4-hydroxy-L-proline, suggesting a potential, albeit less characterized, endogenous metabolic pathway.[2] Human embryonic kidney cells (HEK293T) have demonstrated the ability to efficiently metabolize 4-oxo-L-proline into C4HP.[2]

Core Mechanism of Action: Disruption of Collagen Homeostasis

The most extensively studied cellular function of C4HP is its role as a proline antagonist in collagen synthesis.[5] When introduced to cells, C4HP is incorporated into newly synthesized procollagen chains in place of L-proline. The cis-configuration of its hydroxyl group sterically hinders the formation of the stable, right-handed triple helix that is essential for collagen's structure and function.[6][7]

This leads to two primary consequences:

-

Inhibition of Collagen Deposition: The resulting non-helical, defective procollagen cannot be properly processed or secreted to form stable extracellular collagen fibrils.[7]

-

Enhanced Intracellular Degradation: Fibroblasts recognize the misfolded, analogue-containing procollagen and target it for degradation.[6] This process occurs intracellularly, primarily through a lysosomal pathway.[6]

The net result is a significant reduction in the production and accumulation of functional collagen.[6][8]

References

- 1. Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline - Kyowa Kirin [kyowakirin.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 4. rcsb.org [rcsb.org]

- 5. scbt.com [scbt.com]

- 6. The effect of cis-4-hydroxy-L-proline on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of cis-4-Hydroxy-L-proline Hydrochloride: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cis-4-Hydroxy-L-proline (B556122) hydrochloride, a valuable chiral building block in the organic synthesis of pharmaceuticals. This non-proteinogenic amino acid is of significant interest due to its role as an intermediate in the preparation of various therapeutic agents, including carbapenem (B1253116) antibiotics. The following sections detail a common synthetic route, present key quantitative data, and provide a step-by-step experimental protocol.

Synthetic Strategy Overview

The primary approach for synthesizing cis-4-Hydroxy-L-proline hydrochloride involves the removal of protecting groups from a suitable precursor. A common and well-documented method is the deprotection of a benzyloxycarbonyl-protected derivative of cis-4-hydroxy-L-proline. This can be achieved through catalytic hydrogenation or acid-mediated cleavage.

An alternative enzymatic approach has also been developed, which utilizes L-proline cis-4-hydroxylase to stereoselectively hydroxylate L-proline.[1][2] While offering an efficient and environmentally friendly route, this protocol will focus on a chemical synthesis method that is readily achievable in a standard organic chemistry laboratory.

Key Synthetic Pathways

Two primary chemical synthesis pathways are highlighted below. The first is a direct deprotection of N-Cbz-cis-4-hydroxy-L-proline, and the second is the deprotection of its methyl ester derivative.

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of cis-4-Hydroxy-L-proline and its methyl ester hydrochloride derivative.

| Starting Material | Product | Reagents | Yield | Reference |

| cis-Benzyloxycarbonyl-4-hydroxy-L-proline | cis-4-Hydroxy-L-proline | Concentrated HCl, Water | 87% | [3] |

| (cis)-1-Benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester | (cis)-4-Hydroxy-L-proline, methyl ester hydrochloride | 10% Pd/C, H₂, Concentrated HCl, Methanol (B129727) | 93.1% | [4] |

Experimental Protocols

Protocol 1: Synthesis of cis-4-Hydroxy-L-proline from cis-Benzyloxycarbonyl-4-hydroxy-L-proline

This protocol details the acidic deprotection of N-Cbz-cis-4-hydroxy-L-proline. The resulting free amino acid can then be converted to its hydrochloride salt.

Materials:

-

cis-Benzyloxycarbonyl-4-hydroxy-L-proline

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

48% Sodium Hydroxide (B78521) (NaOH) aqueous solution

-

Methanol

Procedure:

-

In a reaction vessel, combine 50.0 g (0.19 mol) of cis-benzyloxycarbonyl-4-hydroxy-L-proline, 166.1 g of water, and 196.4 g of concentrated hydrochloric acid.[3]

-

Heat the mixture to 80°C and maintain the reaction for 1 hour.[3]

-

After the reaction, add 30.4 g of toluene to the reaction solution and perform a liquid-liquid extraction to separate the layers.

-

Concentrate the separated aqueous layer under reduced pressure at 50°C.

-

Neutralize the resulting slurry to a pH of 6.8 by dropwise addition of a 48% sodium hydroxide aqueous solution.[3]

-

Further concentrate the neutralized slurry under reduced pressure.

-

Add methanol to the slurry to precipitate cis-4-hydroxy-L-proline.

-

Age the slurry at 10°C for 14 hours to maximize precipitation.[3]

-

Isolate the precipitated solid via filtration and wash the cake.

-

Dry the solid under vacuum at 40°C to yield cis-4-hydroxy-L-proline.[3]

-

To obtain the hydrochloride salt, the isolated cis-4-hydroxy-L-proline can be dissolved in a suitable solvent (e.g., methanol) and treated with a solution of hydrochloric acid. Subsequent removal of the solvent will yield this compound.

Caption: Step-by-step workflow for Protocol 1.

Protocol 2: Synthesis of (cis)-4-Hydroxy-L-proline, methyl ester hydrochloride

This protocol describes the synthesis of the methyl ester hydrochloride derivative via catalytic hydrogenation.

Materials:

-

(cis)-1-Benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

In a Parr hydrogenation bottle, place 29.90 g (107.12 mmol) of (cis)-1-benzyloxycarbonyl-4-hydroxy-L-proline, methyl ester, 400 ml of methanol, 9.83 ml (117.90 mmol) of concentrated HCl, and 3.00 g of 10% palladium on activated carbon.[4]

-

Shake the mixture under a hydrogen atmosphere at 50 psi for 4 hours.[4]

-

Filter the reaction mixture to remove the palladium catalyst and wash the catalyst with 100 ml of methanol.

-

Concentrate the filtrate under vacuum to a minimal volume.[4]

-

Add 250 ml of ethyl acetate to the concentrated solution to precipitate the product.[4]

-

Filter the white solid, wash it twice with ethyl acetate and once with hexane.[4]

-

Dry the solid under vacuum to obtain (cis)-4-Hydroxy-L-proline, methyl ester hydrochloride.[4]

Caption: Step-by-step workflow for Protocol 2.

Concluding Remarks

The protocols described provide reliable methods for the synthesis of this compound and its methyl ester. The choice of protocol may depend on the availability of the starting materials and the desired final product. For the direct synthesis of the free amino acid hydrochloride, Protocol 1 followed by treatment with HCl is suitable. Protocol 2 is advantageous for obtaining the methyl ester hydrochloride directly in high yield. Both methods are scalable and utilize standard laboratory techniques.

References

- 1. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 2. Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline - Kyowa Kirin [kyowakirin.com]

- 3. cis-4-Hydroxy-L-proline synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

Application Notes and Protocols: The Use of cis-4-Hydroxy-L-proline Hydrochloride in Fibroblast Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxy-L-proline hydrochloride is a proline analogue that serves as a potent inhibitor of collagen synthesis.[1][2] Unlike its stereoisomer, trans-4-hydroxy-L-proline, which is a natural component of collagen, the cis-isomer is not typically found in animal proteins.[3] When introduced into cell culture, cis-4-Hydroxy-L-proline is incorporated into procollagen (B1174764) chains in place of proline. This substitution disrupts the formation of the stable triple-helical conformation of collagen, leading to the synthesis of defective procollagen.[4] These non-helical polypeptides are subsequently targeted for degradation, resulting in a significant reduction in the deposition of extracellular collagen.[4][5] This property makes cis-4-Hydroxy-L-proline a valuable tool for studying collagen metabolism and a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis and scleroderma.[4] Additionally, it has been observed to inhibit the proliferation of fibroblast cells.[4]

These application notes provide an overview of the effects of this compound on fibroblast cells and detailed protocols for its use in cell culture experiments.

Mechanism of Action

The primary mechanism of action of cis-4-Hydroxy-L-proline involves its post-translational interference with collagen synthesis.[4] Once it enters the fibroblast, it is mistakenly incorporated into the newly synthesized procollagen alpha chains. The presence of this analogue prevents the proper folding of the procollagen chains into a stable triple helix.[4] This misfolded protein is then recognized by the cell's quality control machinery and is targeted for degradation, primarily through an intracellular lysosomal process.[5] This leads to a decrease in the amount of functional collagen secreted by the fibroblasts.

Caption: Mechanism of cis-4-Hydroxy-L-proline Action.

Effects on Fibroblast Cell Culture

The treatment of fibroblast cell cultures with this compound has several key effects that can be quantified.

Inhibition of Cell Proliferation and Plating Efficiency

Studies have demonstrated that cis-4-Hydroxy-L-proline reduces the rate of fibroblast proliferation and lowers plating efficiency.[4] The inhibitory concentration can vary depending on the cell type.

| Cell Type | 50% Inhibitory Dose (ID50) for Growth | Reference |

| NIH-3T3 Fibroblasts | 120 µg/mL | [6] |

| Transformed Rodent Cell Lines | 20 - 55 µg/mL | [6] |

Inhibition of Collagen Synthesis and Increased Degradation

The hallmark effect of cis-4-Hydroxy-L-proline is the reduction of collagen production. This is achieved by preventing the formation of stable collagen and promoting the degradation of the resulting non-helical procollagen.[4][5]

| Cell Type | Treatment | Effect on Collagen Synthesis | Effect on Collagen Degradation | Reference |

| Chick Tendon Fibroblasts | 200 µg/mL for 6 hours | Reduced from 25% to 7% of total protein synthesis | Increased from 8% (normal) to 25% of newly synthesized collagen | [5][7] |

| Rat Schwann Cells & Dorsal Root Ganglion Neurons (Co-culture) | 100-200 µg/mL for 1 week | Inhibited accumulation of collagenous proteins | Not specified | [7] |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in fibroblast cell culture.

Protocol 1: Assessment of Fibroblast Proliferation Inhibition

Objective: To determine the effect of cis-4-Hydroxy-L-proline on the proliferation rate of fibroblasts.

Materials:

-

Fibroblast cell line (e.g., NIH-3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mg/mL in sterile water or PBS)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-